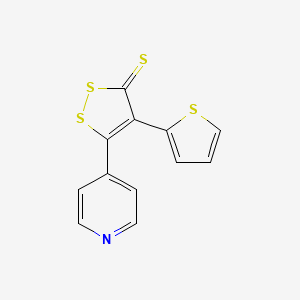![molecular formula C16H18N2O4S B12629101 3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide CAS No. 919997-03-8](/img/structure/B12629101.png)
3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide is a chemical compound with the molecular formula C₁₆H₁₈N₂O₄S This compound is characterized by the presence of a biphenyl group, a sulfamoyl group, and a hydroxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the biphenyl derivative with a suitable sulfonamide reagent under basic conditions.
Formation of the Hydroxypropanamide Group: The final step involves the reaction of the sulfamoyl-biphenyl intermediate with a hydroxypropanamide derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-{[([1,1’-Biphenyl]-4-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 4-position.
3-{[([1,1’-Biphenyl]-2-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 2-position.
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-methylpropanamide: Similar structure with a methyl group instead of a hydroxy group.
Uniqueness
The uniqueness of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919997-03-8 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-hydroxy-3-[(3-phenylphenyl)methylsulfamoyl]propanamide |
InChI |
InChI=1S/C16H18N2O4S/c19-16(18-20)9-10-23(21,22)17-12-13-5-4-8-15(11-13)14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
InChI Key |
BBINTMKDMXMLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)



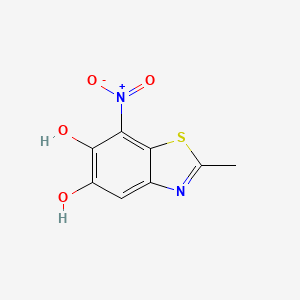
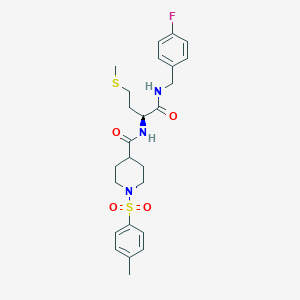
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
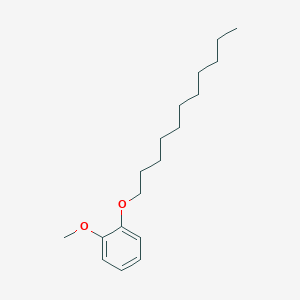
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)
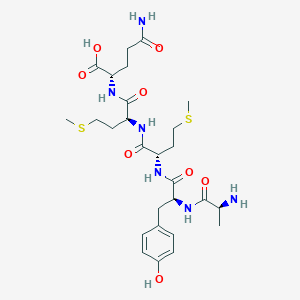
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
